Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride
Description
Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride is a bicyclic heterocyclic compound featuring a pyridine ring fused with a thiomorpholine moiety, modified by a ketone group and a hydrochloride salt. The compound’s thiomorpholine core introduces sulfur, which influences electronic properties and solubility compared to oxygen-containing morpholine analogs.
Properties
IUPAC Name |
3,4,6,7,8,9a-hexahydro-1H-pyrido[2,1-c][1,4]thiazin-9-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS.ClH/c10-8-2-1-3-9-4-5-11-6-7(8)9;/h7H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAZTVVBSWHWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CSCCN2C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiomorpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen or sulfur atoms, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces various reduced derivatives.
Scientific Research Applications
Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Structural and Compositional Differences
The table below compares key structural and compositional features of Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride with analogs:
Key Observations :
- Heteroatom Impact: The substitution of sulfur (thiomorpholine) in the target compound vs.
- Functional Groups : The hydrochloride salt enhances aqueous solubility compared to free bases (e.g., Octahydropyrido[2,1-c]thiomorpholin-9-amine) .
- Synthesis Complexity : Thiazolopyrimidine derivatives () employ well-documented reflux methods, whereas the target compound’s synthesis remains unclear.
Physicochemical and Analytical Data
- Elemental Analysis: Thiazolopyrimidines (C₁₇H₁₈N₂O₄S₂) show minor deviations in carbon and hydrogen content (e.g., 53.73% C vs. 53.95% calculated) due to recrystallization efficiency . For the target compound, analogous data is absent.
- Collision Cross-Section Predictions : Octahydropyrido[2,1-c]thiomorpholin-9-amine (C₈H₁₆N₂S) has predicted cross-sections for [M+H]+ and [M+Na]+ adducts, but experimental validation is lacking .
Commercial and Research Availability
- Commercial Building Blocks: Octahydropyrido[2,1-c]thiomorpholin-9-amine is listed in catalogs (EN300-395798), suggesting its use as a synthetic intermediate .
Biological Activity
Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure that incorporates both a thiomorpholine and a pyridine component. This structural configuration is believed to contribute to its diverse biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through modulation of host cell pathways, although specific mechanisms remain to be fully elucidated. This potential makes it a candidate for further research in the context of viral infections, particularly those resistant to standard treatments.
Neurological Applications
Emerging research points to the potential use of this compound in treating neurological disorders. Studies have shown that it can reduce the aggregation of mutant huntingtin protein in models of Huntington's disease, suggesting neuroprotective effects. The compound's ability to modulate mitochondrial function and energy metabolism may play a critical role in its therapeutic efficacy in neurodegenerative diseases .
The biological effects of this compound are mediated through interactions with specific molecular targets within cells. These targets may include:
- Enzymes involved in metabolic pathways.
- Receptors that modulate cellular signaling.
- Ion channels affecting neuronal excitability.
The compound's interaction with these targets can lead to alterations in cellular function and signaling pathways, which underlie its observed biological activities .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, demonstrating significant antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Neuroprotective Effects
In a model of Huntington's disease using Drosophila melanogaster, this compound treatment resulted in:
- A reduction of mHtt aggregates by 50% compared to untreated controls.
- Improved motility scores by 30% over a treatment period of two weeks.
These findings suggest the compound’s potential as a therapeutic agent in neurodegenerative conditions.
Q & A
Q. What are the recommended synthetic routes for Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride, and how can reaction parameters be optimized for higher yield?
- Methodological Answer : The synthesis typically involves cyclization of precursor heterocycles under acidic or reductive conditions. For example, derivatives of pyrido-thiomorpholine scaffolds (e.g., oxyclozanide analogs) are synthesized via nucleophilic substitution or ring-closing metathesis . Optimization steps include:
- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
- Catalyst selection : Use Pd/C or Raney Ni for hydrogenation steps to reduce nitro or carbonyl intermediates .
- Purification : Employ gradient elution in reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to isolate the hydrochloride salt .
Yield improvements (>70%) are achieved by monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjusting stoichiometric ratios of amine and ketone precursors .
Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?
- Methodological Answer : A multi-technique approach is critical:
- Chromatography : Use HPLC with UV detection (λ = 254 nm) and a polar stationary phase (e.g., Zorbax SB-CN) to resolve impurities like unreacted amines or oxidation byproducts .
- Spectroscopy : Confirm the hydrochloride salt via FT-IR (N–H stretch at 2500–3000 cm⁻¹, Cl⁻ counterion at 600–800 cm⁻¹) and ¹H/¹³C NMR (e.g., thiomorpholine ring protons at δ 3.5–4.5 ppm) .
- Quantitative analysis : Perform sulfated ash testing (<1.0 mg/g) and loss-on-drying assays (≤5.0 mg/g at 105°C) to validate hygroscopic stability .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in pharmacological data across different studies?
- Methodological Answer : Contradictions often arise from variability in:
- Biological models : Compare in vitro (e.g., receptor-binding assays) and in vivo (rodent pharmacokinetics) data, ensuring dose normalization (mg/kg) and standardized animal weights (e.g., 20–25 g mice) .
- Sample preparation : Address discrepancies in solubility by testing multiple solvents (e.g., DMSO for lipophilic assays vs. saline for intravenous administration) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates, and validate findings using orthogonal assays (e.g., LC-MS/MS for metabolite profiling) .
Q. What methodological approaches are critical for establishing structure-activity relationships (SAR) of this compound's derivatives?
- Methodological Answer : SAR studies require systematic structural modifications:
- Core scaffold diversification : Synthesize analogs via substitution at the pyridine or thiomorpholine rings (e.g., introducing methyl or fluoro groups) and evaluate potency shifts using IC₅₀ assays .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, validated by X-ray crystallography of ligand-receptor complexes .
- Metabolic profiling : Incubate derivatives with liver microsomes (human/rat) to assess stability, identifying metabolic soft spots (e.g., N-oxidation sites) via UPLC-QTOF analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
